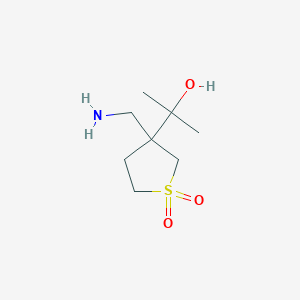
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is a synthetic organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the aminomethyl group: This step may involve nucleophilic substitution reactions where an amine group is introduced.
Addition of the hydroxypropan-2-yl group: This can be done through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminomethyl and hydroxypropan-2-yl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced sulfur species.
Substitution products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Possible applications in drug development, particularly for targeting sulfur-containing biomolecules.
Industry: Use in the production of specialty chemicals, materials, or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins through its functional groups (amine, hydroxyl, and sulfur). These interactions can modulate biological pathways and result in various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Sulfur-containing heterocycles: Compounds like thiophenes, thiazoles, and thiadiazoles.
Uniqueness
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups (amine, hydroxyl, and sulfur) and its potential reactivity and applications. This combination can provide distinct chemical properties and biological activities compared to other sulfur-containing heterocycles.
Eigenschaften
Molekularformel |
C8H17NO3S |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,10)8(5-9)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
CZTWEZAQWNIBGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1(CCS(=O)(=O)C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)

![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
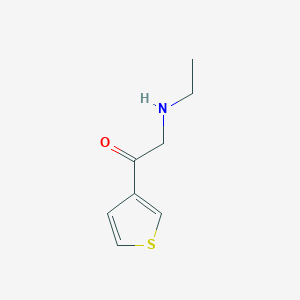

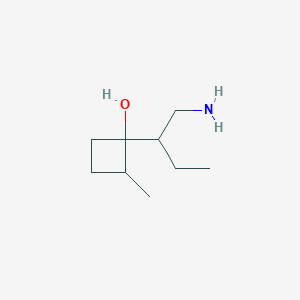
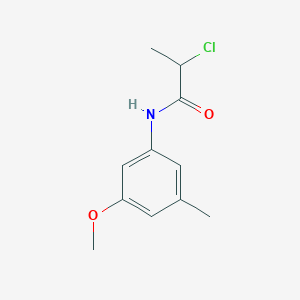
methanol](/img/structure/B13172399.png)

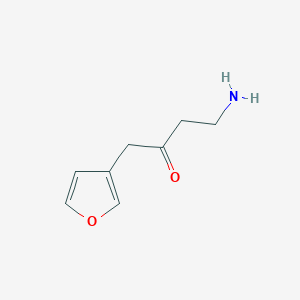
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
